(2S)-2-Allylserine Methyl Ester
Description
(2S)-2-Allylserine Methyl Ester is a chiral methyl ester derivative of serine, characterized by an allyl group substitution at the β-carbon and a methyl ester functional group at the carboxylate position. The stereochemistry at the C2 position (denoted as "2S") is critical for its biochemical interactions and synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediate production. The allyl group may confer unique reactivity, such as participation in radical or conjugate addition reactions, distinguishing it from other serine derivatives.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(hydroxymethyl)pent-4-enoate |
InChI |
InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3/t7-/m0/s1 |
InChI Key |
JJZWCIAFEWQDBH-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@](CC=C)(CO)N |
Canonical SMILES |
COC(=O)C(CC=C)(CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent-Driven Reactivity: The allyl group in this compound enables conjugate additions or polymerizations, unlike the azido group in ’s compound, which is tailored for Huisgen cycloadditions .
Pharmaceutical Relevance :
- Naproxen Methyl Ester () and Carbidopa Methyl Ester () are used as reference standards or intermediates, suggesting that this compound may similarly serve in quality control for serine-based therapeutics .
Stability and Safety :
- Methyl esters generally exhibit moderate thermal stability but may decompose under heat, releasing volatile byproducts (e.g., ’s SDS highlights decomposition risks) . Allyl-substituted esters could show higher reactivity toward oxidation due to the unsaturated bond.
Reaction Kinetics and Enzymatic Interactions
’s study on transaminase (TA) variants (Figure 4) reveals that methyl esters of oxo-acids (e.g., 2-OBA methyl ester) exhibit varied reaction rates depending on the position of the oxo group and esterification.
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